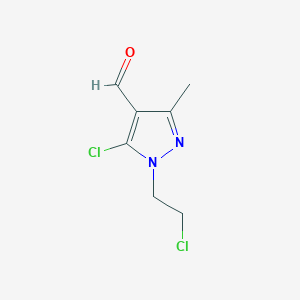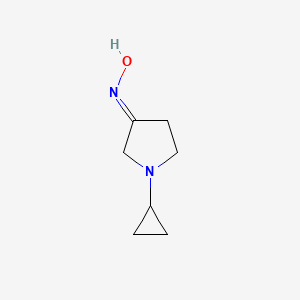
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone, also known as DMFP, is a chemical compound that has shown promising results in scientific research. DMFP is a piperidine derivative and has been synthesized through various methods. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone acts as a sigma-1 receptor agonist, which leads to the modulation of various physiological processes. The compound has been shown to increase the release of neurotrophic factors, which promote neuronal survival and growth. (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone also regulates calcium homeostasis, which is essential for proper neuronal function. The compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth. (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone also regulates calcium homeostasis, which is essential for proper neuronal function. The compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone has several advantages for lab experiments. The compound has a high affinity for sigma-1 receptors, which makes it a useful tool to study the role of these receptors in various physiological processes. (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone is also relatively stable, which makes it suitable for long-term experiments. However, (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone has several limitations for lab experiments. The compound has poor solubility in water, which may limit its use in certain experiments. (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone is also relatively expensive, which may limit its use in large-scale experiments.
Future Directions
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone has shown promising results in scientific research, particularly in the field of neuroscience. There are several future directions for the use of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone in scientific research. The compound may be used to study the role of sigma-1 receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone may also be used as a tool to study the mechanism of action of sigma-1 receptor agonists. Finally, (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone may be used to develop new therapeutic agents for the treatment of various neurological disorders.
Synthesis Methods
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone has been synthesized through various methods, including the reaction of 3-(dimethylamino)pyrazine-2-carboxylic acid with 3-chloropiperidine, followed by the reaction with furan-3-carboxaldehyde. Another method involves the reaction of 3-(dimethylamino)pyrazine-2-carboxylic acid with 1-(furan-3-yl)ethanone, followed by the reaction with 1-chloropiperidine. These methods have been optimized to obtain high yields of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone.
Scientific Research Applications
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone has been used as a tool to study the role of sigma-1 receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19(2)14-15(18-7-6-17-14)23-13-4-3-8-20(10-13)16(21)12-5-9-22-11-12/h5-7,9,11,13H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMUZWGWAVQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)


![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)







![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)

![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)